6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid
Overview
Description
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid (DHPPA) is a synthetic analog of the naturally occurring thiazolopyrimidine compound, which is found in various species of mushrooms and plants. It has been studied extensively for its potential use in a variety of scientific research applications, including biochemical and physiological effects, drug synthesis and delivery, and disease treatment. In
Scientific Research Applications
6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid has been studied extensively for its potential use in a variety of scientific research applications. It has been used in the synthesis of drugs, as a drug delivery system, and in the treatment of diseases. It has also been studied for its potential use in the synthesis of peptides, proteins, and nucleic acids. Additionally, it has been used as a tool to study the structure and function of enzymes and other proteins.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid is not yet fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. This means that it binds to the receptor and activates its associated signaling pathways. It is also believed to interact with other proteins, such as kinases and phosphatases, to regulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have a variety of effects on cells, including the modulation of cell proliferation, differentiation, and migration. It has also been shown to have anti-inflammatory and anti-cancer effects. Additionally, it has been shown to modulate the activity of various enzymes, including those involved in the metabolism of drugs and hormones.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells and has been used successfully in a variety of cell culture and animal models. Additionally, it is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a synthetic compound and its properties may vary depending on the synthesis method used.
Future Directions
Given the potential of 6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid, there are a number of future directions that could be explored. These include further research into its mechanism of action, its potential use in drug synthesis and delivery, and its potential use in disease treatment. Additionally, research into its biochemical and physiological effects could be further explored, as well as its potential use in the synthesis of peptides, proteins, and nucleic acids. Finally, further research into its advantages and limitations for laboratory experiments could be conducted.
properties
IUPAC Name |
2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)4-6-5-13-8-9-2-1-3-10(6)8/h5H,1-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSNVBBTRGJKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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